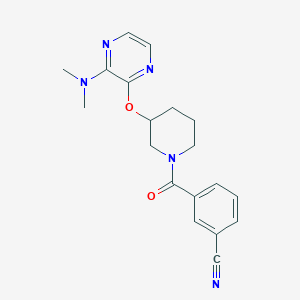

3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

Historical Context of Pyrazine-Containing Heterocyclic Compounds

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at para positions, has been a cornerstone of medicinal chemistry since its structural elucidation in the late 19th century. Early investigations into pyrazine derivatives were driven by their natural occurrence in food flavors, such as 2,5-dimethylpyrazine, which contributes to the aroma of roasted coffee and cooked meats. However, the discovery of bioactive pyrazine-containing natural products, such as aspergillic acid (a fungal antibiotic) and thionazin (a soil insecticide), shifted scientific interest toward their pharmacological potential.

The synthesis of pyrazine derivatives gained momentum in the mid-20th century with the development of condensation reactions between sugars and amino acids, which mimicked the Maillard reaction pathways observed in food chemistry. These studies revealed that pyrazine’s electron-deficient aromatic ring and hydrogen-bonding capabilities enhanced its affinity for biological targets compared to purely hydrocarbon frameworks. By the 21st century, pyrazine had emerged as a privileged scaffold in drug design, particularly in oncology, where fused pyrazine-pyrrole or pyrazine-imidazole hybrids demonstrated potent antitumor activity. For example, the fusion of pyrazine with imidazole in compounds such as imatinib analogs improved kinase inhibition profiles by optimizing π-π stacking interactions with ATP-binding pockets.

Emergence of Piperidine-Substituted Pyrazines in Medicinal Chemistry

The incorporation of piperidine into pyrazine-based architectures represents a strategic advancement in modulating pharmacokinetic and pharmacodynamic properties. Piperidine, a six-membered amine heterocycle, confers conformational flexibility and basicity, enabling enhanced solubility and blood-brain barrier penetration. This synergy is exemplified in kinase inhibitors where piperidine substituents act as solubility-enhancing moieties while maintaining target engagement.

Recent synthetic methodologies, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), have facilitated the integration of piperidine with pyrazine cores. For instance, 1,2,3-triazole-fused pyrazine-piperidine hybrids synthesized via click chemistry demonstrated improved anticancer activity by selectively inhibiting tubulin polymerization. The piperidine ring’s ability to adopt chair and boat conformations further allows precise spatial alignment with hydrophobic pockets in enzymes, as observed in histone deacetylase (HDAC) inhibitors. These advancements underscore piperidine’s role in refining the steric and electronic profiles of pyrazine derivatives for therapeutic applications.

Research Significance of Benzonitrile-Conjugated Heterocycles

Benzonitrile, an aromatic nitrile, has garnered attention for its dual role as a hydrogen-bond acceptor and a metabolic stability enhancer. Conjugation of benzonitrile with heterocycles like pyrazine introduces a strong dipole moment, which augments binding affinity through dipole-dipole interactions with polar residues in enzymatic active sites. For example, in receptor tyrosine kinase inhibitors, the nitrile group forms critical hydrogen bonds with backbone amides of kinase domains, stabilizing the inactive conformation of targets such as EGFR and VEGFR2.

The electron-withdrawing nature of the nitrile group also mitigates oxidative metabolism, thereby improving the half-life of benzonitrile-conjugated compounds. This property is exemplified in the antineoplastic agent crizotinib, where a benzonitrile moiety reduces CYP450-mediated degradation while maintaining potent ALK inhibition. In the context of 3-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, the benzonitrile group likely enhances target residence time and selectivity for undisclosed oncogenic kinases, positioning it as a candidate for further mechanistic studies.

Current Research Landscape and Unmet Needs

The current trajectory of pyrazine-based drug discovery emphasizes multitargeted therapies and covalent inhibition strategies. For instance, pyrazine-linked PROTACs (proteolysis-targeting chimeras) have shown promise in degrading oncoproteins like BRD4 by hijacking ubiquitin-proteasome pathways. However, challenges persist in optimizing bioavailability and minimizing off-target effects, particularly for compounds with complex architectures like 3-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile.

Table 1. Key Milestones in Pyrazine-Based Drug Development

Table 2. Functional Roles of Substituents in 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Properties

IUPAC Name |

3-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-23(2)17-18(22-9-8-21-17)26-16-7-4-10-24(13-16)19(25)15-6-3-5-14(11-15)12-20/h3,5-6,8-9,11,16H,4,7,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVCSHLETLLWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a pyrazinyl moiety, linked to a benzonitrile group. Its molecular formula is , and it is characterized by several functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been studied for their potential as inhibitors of spleen tyrosine kinase (Syk) , which plays a critical role in immune response and inflammation.

Inhibition of Kinases

Research indicates that derivatives of pyrazine can act as selective inhibitors of kinases such as CHK1. For instance, studies have shown that modifications in the structure can lead to significant changes in potency and selectivity against CHK1 and CHK2 kinases . The introduction of a nitrile group in related compounds has been associated with increased potency, suggesting that similar modifications could enhance the activity of our compound.

The proposed mechanism of action involves the binding of the compound to the ATP-binding site of target kinases, leading to inhibition of their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapies.

Case Studies and Experimental Findings

- CHK1 Inhibition Studies : In a series of experiments focusing on pyrazine derivatives, compounds were evaluated for their ability to inhibit CHK1. The results indicated that certain substitutions could enhance selectivity and potency. For example, compounds with an additional nitrile group exhibited improved IC50 values compared to their counterparts without this modification .

- Cytotoxicity Assays : Various studies assessed the cytotoxic effects of similar compounds on cancer cell lines. The results demonstrated that certain derivatives caused significant DNA fragmentation and activated apoptotic pathways in leukemia cells, indicating potential therapeutic applications .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific structural features are crucial for biological activity. The presence of both dimethylamino and pyrazinyl groups was found to be essential for maintaining potency against targeted kinases .

Table 1: Biological Activity Summary

| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio (CHK2/CHK1) |

|---|---|---|---|

| Compound A | CHK1 | 50 | 5 |

| Compound B | CHK2 | 250 | 10 |

| 3-Dimethylamino-Pyrazine Derivative | CHK1 | 30 | 4 |

Table 2: Cytotoxicity Data

| Cell Line | Compound Tested | Concentration (µM) | Effect Observed |

|---|---|---|---|

| HL-60 (Leukemia) | 3-(...) | 10 | DNA fragmentation |

| HSC-2 (Oral Carcinoma) | 3-(...) | 100 | Minimal effect |

| Normal Fibroblasts | 3-(...) | 50 | No significant toxicity |

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures to 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile may exhibit various pharmacological effects. Notably, the following activities have been documented:

- Inhibition of Phosphodiesterase : Compounds related to this structure have shown potential as phosphodiesterase inhibitors, which could be beneficial in treating disorders such as depression and anxiety by modulating cyclic nucleotide levels .

- CHK1 Inhibition : The compound's structure suggests it could function as a CHK1 inhibitor, which is significant in cancer therapy due to its role in cell cycle regulation and DNA damage response .

Synthetic Pathways

The synthesis of this compound can be approached through several methods involving specific reagents and conditions tailored to each step. The versatility of the functional groups allows for various synthetic routes, making it accessible for further research and development.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies can reveal how it binds to specific receptors or enzymes, influencing its pharmacological profile.

Comparison with Similar Compounds

3-Acetylamino and 3-Benzoylamino Pyridazine Derivatives (Compounds 2 and 3)

Structure: These derivatives (e.g., 3-acetylamino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine) share a pyridazine core but lack the benzonitrile and piperidine components. Instead, they feature acetylated or benzoylated amino groups at the 3-position. Synthesis: Synthesized via acylation of a primary amine precursor (3-amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine) with benzoyl chloride or acetylating agents in pyridine . Key Differences:

- The absence of a piperidine-carbonyl-benzonitrile backbone limits conformational flexibility compared to the target compound.

- Acylated amino groups may enhance metabolic stability but reduce solubility relative to the dimethylamino group in the target compound.

3-({(3S)-(Pyrimidin-2-ylamino)piperidin-1-yl}benzonitrile

Structure: This compound shares the benzonitrile and piperidine motifs but replaces the pyrazin-2-yloxy group with a pyrimidin-2-ylamino substituent. The (3S)-stereochemistry introduces chirality, which could influence target binding specificity. Synthesis: Prepared from 3-({(3S)-aminopiperidin-1-yl}benzonitrile using methods analogous to compound 25 in , likely involving nucleophilic substitution or coupling reactions . Key Differences:

- The pyrimidine ring (vs.

- The chiral center may confer enantioselective activity, whereas the target compound’s dimethylamino group is achiral.

Pesticide Carbonitriles (e.g., Fipronil, Ethiprole)

Structure: These agrochemicals (e.g., 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) feature pyrazole cores with carbonitrile substituents. Unlike the target compound, they lack piperidine or pyrazine elements but include halogenated aryl groups and sulfinyl moieties. Function: Fipronil and ethiprole act as GABA receptor antagonists, disrupting insect neurotransmission . Key Differences:

- The carbonitrile group in pesticides is critical for binding to insect ion channels, whereas in the target compound, it may serve as a polar anchor in a different biological context.

- Halogenation and sulfinyl groups enhance lipophilicity and target affinity in pesticides, features absent in the target compound.

Data Table: Structural and Functional Comparison

Research Implications

- Synthetic Flexibility : The target compound’s modular design allows for substitutions at the pyrazine, piperidine, or benzonitrile positions to optimize pharmacokinetic properties .

- Biological Relevance: While direct activity data are lacking, the dimethylamino group may enhance solubility, and the pyrazine ring could engage in π-π stacking with aromatic residues in biological targets.

- Agrochemical Parallels : The carbonitrile group’s role in fipronil suggests that the target compound might interact with similar electrophilic regions in proteins, though structural differences likely redirect its specificity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution (e.g., coupling the pyrazine and piperidine moieties) and carbonyl activation for amide bond formation. Key steps may require:

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates.

- Catalysts : Palladium-based catalysts or coupling agents like HATU may facilitate bond formation.

- Temperature control : Reactions are often conducted under reflux or at room temperature to balance yield and side reactions . Analytical techniques such as NMR and HPLC are critical for monitoring reaction progress and intermediate purification .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) is essential. For purity assessment:

- HPLC with UV detection (≥95% purity threshold) is standard.

- Elemental analysis (C, H, N) validates empirical formula consistency. Contaminants like unreacted starting materials or solvents are identified via gas chromatography-mass spectrometry (GC-MS) .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in anhydrous conditions under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the amide or carbonate groups. Stability under varying pH (e.g., simulated biological fluids) should be tested via accelerated degradation studies using HPLC .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screens often include:

- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cellular viability assays (MTT or ATP-based) to assess cytotoxicity. Dose-response curves and positive/negative controls are mandatory for reproducibility .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization strategies include:

- Stepwise stoichiometric adjustments (e.g., 1.2–1.5 equivalents of nucleophile).

- Microwave-assisted synthesis to reduce reaction time and improve selectivity.

- Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂ for coupling steps) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR requires systematic modification of functional groups (e.g., pyrazine dimethylamino group, benzonitrile substituents) followed by:

- In vitro binding assays (SPR or ITC) to quantify target affinity.

- Molecular dynamics simulations to predict binding modes.

- Free-Wilson analysis to correlate substituent effects with activity .

Q. What experimental approaches resolve contradictions in structural elucidation data (e.g., NMR vs. X-ray crystallography)?

- X-ray crystallography provides definitive stereochemical assignments.

- Rotating-frame Overhauser effect spectroscopy (ROESY) NMR clarifies spatial proximity of protons in solution.

- DFT calculations validate predicted vs. observed spectroscopic data .

Q. How should researchers design pharmacokinetic studies for this compound?

- In vitro ADME : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability assays.

- In vivo PK : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations.

- Metabolite identification via high-resolution tandem MS .

Q. What strategies mitigate off-target effects in biological assays?

- Counter-screening against related enzymes/receptors (e.g., kinase panel profiling).

- CRISPR-Cas9 knockout models to confirm target-specific activity.

- Proteome-wide affinity pull-down assays to identify unintended binders .

Q. How can in silico methods guide the optimization of this compound’s solubility and bioavailability?

- Quantum mechanical calculations (e.g., COSMO-RS) predict solubility in biological matrices.

- Molecular docking (AutoDock Vina, Glide) optimizes LogP and polar surface area (PSA).

- Machine learning models (e.g., Random Forest) correlate physicochemical properties with PK parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.